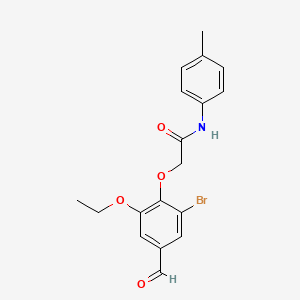

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Beschreibung

Background of Phenoxyacetamide Research

Phenoxyacetamide derivatives constitute a critical class of organic compounds with demonstrated pharmacological versatility. These molecules feature a phenoxy group linked to an acetamide moiety through a methylene bridge, enabling structural modifications that enhance target specificity and bioactivity. Early research established their utility as anticonvulsants, with derivatives like N-phenylphenoxyacetamides showing potent sodium channel blocking properties. Subsequent studies revealed broad-spectrum applications, including antibacterial, antifungal, and anti-inflammatory activities, driven by the scaffold’s ability to interact with diverse enzymatic targets.

The synthesis of phenoxyacetamides typically involves nucleophilic substitution reactions between phenol derivatives and chloroacetamide intermediates. For example, Shaukath et al. (2008) developed microwave-assisted methods to generate phenoxy oxazoline derivatives, achieving high yields and enhanced biological potency. These synthetic strategies laid the groundwork for exploring substituent effects on pharmacological profiles, particularly through halogenation and alkylation at strategic positions on the aromatic ring.

Emergence of Brominated Ethoxy Derivatives

The introduction of bromine and ethoxy substituents into phenoxyacetamide frameworks has emerged as a key strategy for optimizing drug-like properties. Bromine’s electronegativity and steric bulk enhance binding affinity to hydrophobic protein pockets, while ethoxy groups improve solubility and metabolic stability. For instance, para-bromo-substituted phenoxy oxazolines demonstrated superior anticonvulsant activity compared to non-halogenated analogs. Similarly, ethoxy groups in ortho or meta positions have been shown to modulate electron density across the aromatic ring, influencing reactivity in cross-coupling reactions.

Recent advances highlight the synergistic effects of combining bromine with alkoxy groups. In hepatocellular carcinoma studies, brominated phenoxyacetamide derivatives exhibited 25-fold selectivity for cancer cells over normal hepatocytes, attributed to enhanced PARP-1 inhibition and apoptotic pathway activation. These findings underscore the therapeutic potential of multi-substituted phenoxyacetamides in oncology.

Contemporary Significance in Chemical Research

The compound 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide epitomizes modern trends in phenoxyacetamide research. Its structure integrates three functional groups:

- Bromine at position 2 for electrophilic reactivity and target engagement.

- Ethoxy at position 6 for solubility and steric modulation.

- Formyl at position 4 as a versatile handle for further derivatization.

Current investigations focus on its role as a precursor in synthesizing Schiff bases or heterocyclic analogs, which could amplify anticancer or antimicrobial properties. Computational docking studies suggest that the formyl group facilitates hydrogen bonding with kinase active sites, while the 4-methylphenyl acetamide moiety enhances lipophilicity for blood-brain barrier penetration.

Historical Development Timeline

The evolution of phenoxyacetamide chemistry is marked by key milestones:

This timeline reflects a shift from exploratory synthesis to targeted drug design, with 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide representing a convergence of halogenation, alkoxylation, and functional group diversification strategies.

Table 1: Synthetic Pathways for Phenoxyacetamide Derivatives

Eigenschaften

IUPAC Name |

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAACGOHJHBRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps:

Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid to introduce the bromo group at the 2-position.

Etherification: The brominated product is then subjected to etherification with ethyl iodide in the presence of a base like potassium carbonate to form the ethoxy group.

Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Amidation: Finally, the acetamide moiety is introduced by reacting the intermediate with 4-methylphenylamine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-(4-methylphenyl)acetamide.

Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-(4-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic molecule that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by detailed data tables and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exhibit promising anticancer properties. For example, derivatives with structural similarities have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Case Study:

A related compound demonstrated an IC50 value of 0.05 µM against MDA468 breast cancer cells, indicating significant potential for therapeutic development in oncology.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have suggested that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammation.

Research Findings:

In vitro studies on related compounds have shown a reduction in inflammation markers, suggesting that this compound could be explored for anti-inflammatory drug development.

Enzyme Inhibition

The structural features of this compound allow it to interact with various enzymes involved in disease processes. Compounds within this class may inhibit specific enzymatic pathways critical for tumor growth or inflammatory responses.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | MDA468 (Breast Cancer) | 0.05 | Apoptosis induction | |

| Study 2 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 3 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Wirkmechanismus

The mechanism by which 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the formyl and acetamide groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Ring

Key structural analogs differ in substituents on the phenoxy ring and the N-aryl group, impacting physicochemical and biological properties:

Impact of Substituents on Properties

- Ethoxy vs.

- Bromo and Formyl Groups : Bromo enables halogen bonding in biological targets (e.g., enzyme active sites), while the formyl group allows for further derivatization (e.g., Schiff base formation) .

- N-Substituent Variations: 4-Methylphenyl (target): Balances steric bulk and hydrophobicity. 2,4-Dimethylphenyl (): Increased steric hindrance may reduce binding affinity in certain targets.

Key Physical Properties :

Biologische Aktivität

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromo substituent, an ethoxy group, and an acetamide moiety, which may contribute to its biological efficacy. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is C18H20BrNO4, with a molecular weight of approximately 396.26 g/mol. The compound's structure allows for various interactions with biological targets, potentially influencing its activity against different pathogens.

Biological Activity Overview

Research has indicated that compounds similar to 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exhibit a range of biological activities, particularly antimicrobial and anticancer properties. The following sections detail specific findings regarding its biological activity.

Antimicrobial Activity

-

Antibacterial Effects :

- Studies have shown that derivatives of phenoxyacetic acid, including compounds with similar structures, often demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin .

- The antibacterial activity can be attributed to the presence of the bromo and formyl groups, which may enhance the compound's ability to penetrate bacterial membranes and interact with cellular targets.

- Antifungal Potential :

Anticancer Activity

-

Mechanisms of Action :

- Compounds with similar structural features have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .

- Molecular docking studies have suggested that these compounds may interact with specific enzymes or receptors critical for tumor growth and survival.

- Case Studies :

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Bromination and formylation of a phenolic precursor (e.g., 2-ethoxy-4-formylphenol) to introduce the bromo and aldehyde groups.

- Step 2 : Coupling the modified phenol with a chloroacetamide derivative (e.g., N-(4-methylphenyl)chloroacetamide) via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in THF or DMF) .

- Step 3 : Purification via column chromatography or recrystallization.

Key challenges include regioselectivity during bromination and stabilizing the formyl group during coupling.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, ethoxy, formyl) and amide linkage integrity. For example, the formyl proton typically appears as a singlet near δ 10 ppm .

- X-ray Crystallography : To resolve ambiguities in molecular conformation, such as dihedral angles between aromatic rings (e.g., ~50–80° observed in related bromophenyl acetamides) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇BrNO₄: ~414.04).

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and reactivity prediction of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations can optimize solvent selection for coupling reactions (e.g., THF vs. DMF polarity effects on reaction rate) .

- Electronic Structure Analysis : Frontier molecular orbital (FMO) analysis predicts reactive sites for electrophilic/nucleophilic attacks, aiding in designing derivatives .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., unexpected shifts due to solvent polarity or crystal packing effects) .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. solid-state structures .

- Error Analysis : Compare computational parameters (e.g., basis sets in DFT) with experimental conditions to identify systematic discrepancies .

Q. What are the potential biological applications of this compound, and how can its activity be evaluated?

- Methodological Answer :

- Target Identification : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to structural similarity to anti-inflammatory acetamides .

- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ determination via fluorometric assays) and cytotoxicity (e.g., MTT assay on cancer cell lines) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromo with chloro) to correlate electronic effects with bioactivity .

Safety and Stability Considerations

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo and formyl groups.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide moiety.

- Long-Term Stability : Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.